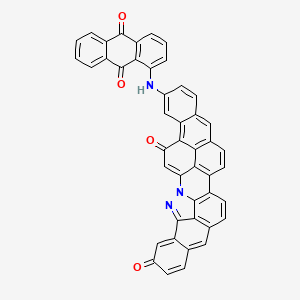
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Formation of the Anthracene Derivative: The initial step involves the synthesis of the anthracene derivative through a Friedel-Crafts acylation reaction.
Amino Group Introduction:
Cyclization: The cyclization step forms the indazoloacridine structure, which is a crucial part of the compound.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex aromatic systems and their behavior in various chemical reactions.
Biology
In biology, the compound’s potential as a fluorescent probe or a bioactive molecule is explored. Its ability to interact with biological macromolecules makes it a candidate for studying cellular processes.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its structure suggests it may have activity against certain diseases, such as cancer, due to its ability to intercalate with DNA.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the normal function of the DNA and potentially leading to cell death. This mechanism is of particular interest in the development of anticancer agents.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds with similar anthracene structures.
Indazoloacridine Compounds: Other compounds with the indazoloacridine core.
Polycyclic Aromatic Compounds: Compounds with multiple fused aromatic rings.
Uniqueness
What sets 3-((9,10-Dioxo-9,10-dihydro-1-anthryl)amino)-5,10-dihydroanthra(2,1,9-mna)benz(6,7)indazolo(2,3,4-fgh)acridine-5,10-dione apart is its combination of multiple aromatic systems and functional groups, which confer unique chemical and biological properties
Propiedades
Número CAS |
2459-82-7 |
|---|---|
Fórmula molecular |
C45H21N3O4 |
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
25-[(9,10-dioxoanthracen-1-yl)amino]-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,9,11,14,17(31),18,20(32),21,23,25,27-pentadecaene-8,29-dione |
InChI |
InChI=1S/C45H21N3O4/c49-26-13-9-22-17-24-11-15-28-27-14-10-23-16-21-8-12-25(46-34-7-3-6-31-39(34)45(52)30-5-2-1-4-29(30)44(31)51)18-32(21)41-36(50)20-35(40(27)37(23)41)48-43(28)38(24)42(47-48)33(22)19-26/h1-20,46H |
Clave InChI |
IMUYOSVRWSMMAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=CC5=C6C(=O)C=C7C8=C(C=CC(=C86)C=C5C=C4)C9=C1N7N=C2C1=C(C=C9)C=C1C2=CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















